Isobutyl phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of isobutyl phenylacetate-like compounds involves multicomponent reactions (MCRs), a versatile approach for constructing complex molecules. For instance, Kumar et al. (2013) describe the synthesis of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates using a MCR approach, highlighting the efficiency of such methods in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kumar, Sethukumar, & Prakasam, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to isobutyl phenylacetate is characterized by complex arrangements that determine their chemical reactivity and physical properties. The structural analysis often involves X-ray crystallography, providing detailed insights into the molecular conformation and electronic structure. The study by Kumar et al. (2013) on isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates also includes structural analysis through single-crystal X-ray diffraction, offering a glimpse into the flattened-boat conformation of the pyran ring, which is crucial for understanding the chemical behavior of these molecules.
Chemical Reactions and Properties
Isobutyl phenylacetate and related compounds participate in a variety of chemical reactions, including esterification, condensation, and rearrangement reactions. The Fries rearrangement, for example, is a notable reaction involving phenyl esters like phenyl isobutyrate, which rearranges under the influence of catalysts like aluminum chloride to yield hydroxy-isobutyrophenones. This reaction demonstrates the reactivity of phenyl esters in forming new chemical bonds and structures (Briggs, Dutton, & Merler, 1956).
Scientific Research Applications
Pharmaceutical Industry and Waste Management : Phenylacetic acid is used in the pharmaceutical industry for antibiotic production. Research has explored methods for recovering phenylacetic acid from aqueous waste using tri-n-butyl phosphate in methyl isobutyl ketone and petroleum ether, highlighting its significance in waste management and recovery processes (Wasewar et al., 2015).
Medical Treatment of Urea Cycle Disorders : Sodium phenylbutyrate is used in the treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion by metabolizing into phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a compound excreted in urine. This application is crucial for patients with inborn errors of urea synthesis (Brusilow, 1991).
Hypolipidaemic Agents : Phenylacetic acid derivatives, particularly those among phenolic ethers like arylcxy-isobutyric acids, have been studied for their potential as hypolipidaemic agents. This research stems from the discovery that such derivatives can reduce plasma cholesterol levels (Hess et al., 1969).
Nutritional Management and Amino Acid Supplementation : Sodium phenylbutyrate's impact on branched chain amino acids' metabolism in patients with urea cycle disorders suggests its role in better titrating protein restriction with branched chain amino acid supplementation (Scaglia, 2010).
Antineoplastic Properties : Phenylacetate has been identified as a growth inhibitor for various tumors. Studies have shown its effectiveness in suppressing growth in human pancreatic carcinoma by inhibiting the isoprenoid synthetic pathway (Harrison et al., 1998).
Animal Nutrition : Isoacids like isobutyrate, in combination with urea, have been studied for their effects on growth and nutrient utilization in lactating cows, suggesting their potential application in animal feed and nutrition (Felix et al., 1980).
Cancer Therapy : Phenylacetate and its derivatives, including phenylbutyrate, show promise as differentiating agents in cancer therapy. They have been evaluated in clinical trials for their ability to induce differentiation and inhibit proliferation in various cancers, including melanoma and glioblastoma (Li et al., 2004).
Metabolite Identification in Brain Dysfunction : Studies have identified metabolic products of phenylacetic acid in brain extracts, which supports the hypothesis that brain dysfunction induced by phenylacetic acid may be due to decreased availability of CoA and acetyl-CoA in the developing brain (Loo et al., 1980).
Safety And Hazards
Isobutyl phenylacetate is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . If inhaled, the victim should be moved into fresh air . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2-methylpropyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASFPFZACBKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051512 | |
Record name | Isobutyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; rose honey-like odour | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
247.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol) | |
Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.988 | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isobutyl phenylacetate | |
CAS RN |
102-13-6 | |
Record name | Isobutyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QK898564G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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